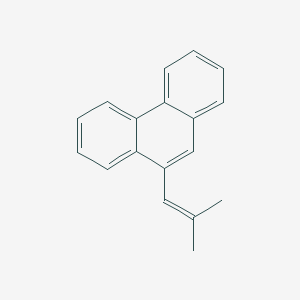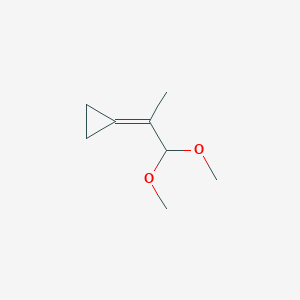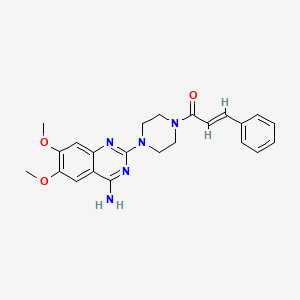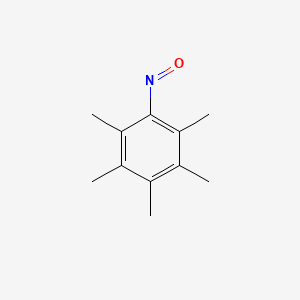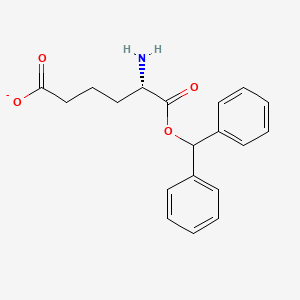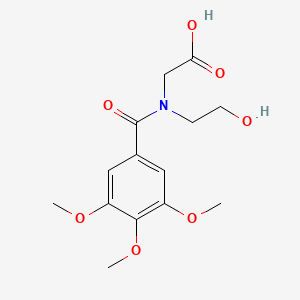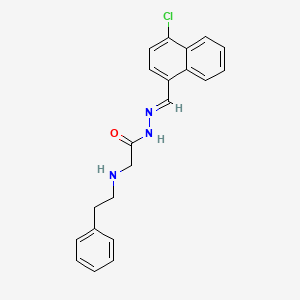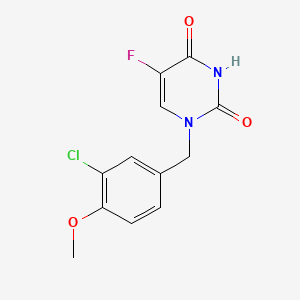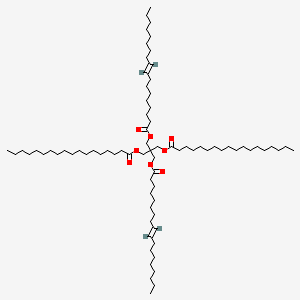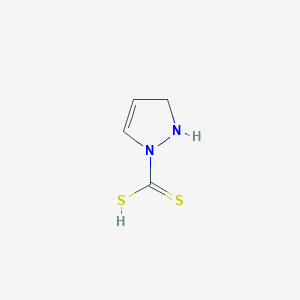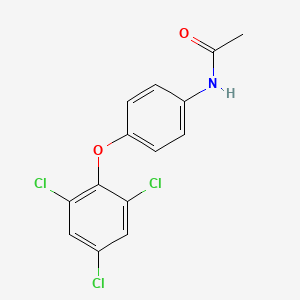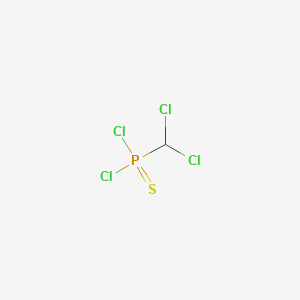
(Dichloromethyl)phosphonothioic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dichloromethyl)phosphonothioic dichloride is a chemical compound with the molecular formula CH₃Cl₂PS. It is a member of the organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon and other elements. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Dichloromethyl)phosphonothioic dichloride can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride (PCl₃) with methyl chloride (CH₃Cl) and sulfur (S) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under high pressure and temperature. The process is carefully monitored to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Dichloromethyl)phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphonothioic compounds.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically require catalysts like palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Oxidized products include phosphonic acids and their derivatives.
Reduction: Reduced products include simpler phosphonothioic compounds.
Substitution: Substituted products vary depending on the substituent used, such as alkyl or aryl phosphonothioic dichlorides.
Applications De Recherche Scientifique
(Dichloromethyl)phosphonothioic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Dichloromethyl)phosphonothioic dichloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylphosphonic dichloride (CH₃P(O)Cl₂): Similar in structure but contains an oxygen atom instead of sulfur.
Dichloromethylphosphine (CH₃PCl₂): Lacks the sulfur atom and has different reactivity.
Methylphosphonodichloridic acid (CH₃P(O)Cl₂): Another oxygen-containing analog.
Uniqueness
(Dichloromethyl)phosphonothioic dichloride is unique due to the presence of sulfur, which imparts different chemical properties compared to its oxygen-containing analogs. This sulfur atom can influence the compound’s reactivity, making it suitable for specific chemical reactions and applications that its oxygen-containing counterparts may not be able to perform.
Propriétés
Numéro CAS |
65275-25-4 |
|---|---|
Formule moléculaire |
CHCl4PS |
Poids moléculaire |
217.9 g/mol |
Nom IUPAC |
dichloro-(dichloromethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CHCl4PS/c2-1(3)6(4,5)7/h1H |
Clé InChI |
SGEGXDAIJPANKH-UHFFFAOYSA-N |
SMILES canonique |
C(P(=S)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


